molecular formula C12H11N5O2 B13888305 Ethyl [5-(5-ethynylpyridin-3-yl)-2H-tetrazol-2-yl]acetate

Ethyl [5-(5-ethynylpyridin-3-yl)-2H-tetrazol-2-yl]acetate

Cat. No.: B13888305
M. Wt: 257.25 g/mol
InChI Key: YNZHMKAGUYHHSR-UHFFFAOYSA-N
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Description

Ethyl [5-(5-ethynylpyridin-3-yl)-2H-tetrazol-2-yl]acetate is a heterocyclic compound featuring a tetrazole ring linked to a 5-ethynylpyridin-3-yl group and an ethyl acetate moiety. This compound is of interest in medicinal chemistry and materials science due to its structural versatility .

Properties

Molecular Formula

C12H11N5O2

Molecular Weight

257.25 g/mol

IUPAC Name

ethyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]acetate

InChI

InChI=1S/C12H11N5O2/c1-3-9-5-10(7-13-6-9)12-14-16-17(15-12)8-11(18)19-4-2/h1,5-7H,4,8H2,2H3

InChI Key

YNZHMKAGUYHHSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1N=C(N=N1)C2=CN=CC(=C2)C#C

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Property Data
Molecular Formula C12H11N5O2
Molecular Weight 257.25 g/mol
Melting Point Not specified
Solubility Soluble in organic solvents
Density Not specified

The compound consists of a five-membered tetrazole ring (with four nitrogen atoms), an ethynyl group attached to a pyridine ring at the 5-position, and an ethyl acetate substituent linked to the tetrazole nitrogen. The molecular framework facilitates interactions with biological targets due to the tetrazole's carboxylate mimicry and the ethynylpyridine's enhanced binding affinity.

Preparation Methods of Ethyl [5-(5-ethynylpyridin-3-yl)-2H-tetrazol-2-yl]acetate

Stepwise Synthetic Route

Synthesis of 5-Ethynylpyridin-3-yl Intermediate

The ethynylpyridine fragment is prepared by:

  • Starting from 5-bromo-3-pyridinecarboxaldehyde or related halogenated pyridines.
  • Performing a Sonogashira coupling reaction with terminal alkynes (e.g., trimethylsilylacetylene), followed by desilylation to yield the free ethynyl group.

This step uses palladium catalysts and copper co-catalysts under mild conditions to achieve high regioselectivity and yield.

Formation of Tetrazole Ring via Azide-Alkyne Cycloaddition

The key tetrazole ring is formed by:

  • Reacting the ethynylpyridine intermediate with azide sources such as sodium azide (NaN3) or hydrazoic acid (HN3).
  • Employing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prototypical click reaction, which proceeds efficiently under mild conditions (room temperature to 100 °C) in solvents like DMF, MeOH, or aqueous mixtures.

Typical reaction conditions include:

Method Catalyst Solvent System Temperature Time Notes
A CuI DMF/MeOH (5:1 v/v) 100 °C 24 h Sealed tube, sulfuric acid added
B CuI + TBTA ligand DMF + formic acid 40 °C 24 h Ligand-assisted catalysis for selectivity
C CuSO4 + sodium ascorbate MeOH/H2O (3:1 v/v) RT 24 h Mild conditions, acetic acid additive

After reaction completion, the mixture is filtered through silica gel and purified by column chromatography to isolate the tetrazole product.

Esterification to Form Ethyl Acetate Side Chain

The final step involves:

  • Esterification of the tetrazole-containing intermediate with ethyl chloroacetate or ethyl bromoacetate under basic or neutral conditions.
  • This step may be performed before or after tetrazole formation depending on synthetic strategy optimization.

Alternative Synthetic Approaches

  • One-pot multicomponent reactions: Combining azide, alkyne, and ester precursors in a single vessel with copper catalysis to streamline synthesis.
  • Continuous flow synthesis: Automated reactors enhance yield and reproducibility while adhering to green chemistry principles by minimizing waste and energy consumption.

In-Depth Analysis of Preparation Methods

Click Chemistry Advantages

  • High regioselectivity: CuAAC produces 1,4-disubstituted tetrazoles exclusively.
  • Mild reaction conditions: Compatible with sensitive functional groups.
  • High yields and purity: Facilitates straightforward purification.
  • Environmental benefits: Reduced solvent use and waste generation.

Challenges and Considerations

  • Handling of azides: Requires careful control due to toxicity and explosiveness.
  • Catalyst removal: Copper residues must be minimized for pharmaceutical applications.
  • Stability of intermediates: Ethynyl and tetrazole moieties require inert atmosphere or stabilizers to prevent degradation.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Ethynylpyridine synthesis Sonogashira coupling (Pd/Cu catalysts) Formation of 5-ethynylpyridin-3-yl intermediate
Tetrazole ring formation CuAAC with NaN3 or HN3, CuI catalyst High regioselectivity, yields up to 90%+
Esterification Ethyl chloroacetate, base (e.g., K2CO3) Formation of ethyl acetate side chain
Purification Silica gel chromatography Isolation of pure this compound

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]acetate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes or receptors that typically interact with carboxylate groups. This binding can inhibit or activate the target, leading to various biological effects. The ethynyl and pyridine moieties can also contribute to the compound’s activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analog: Ethyl 2-(5-(Pyridin-3-yl)-2H-tetrazol-2-yl)acetate

  • Structure : Lacks the ethynyl group on the pyridine ring (replaced by hydrogen).
  • Synthesis : Prepared via reaction of 3-(2H-tetrazol-5-yl)pyridine with ethyl chloroacetate in chloroform and triethylamine, favoring the N2 tautomer .
  • Lower molecular weight (C₁₀H₁₀N₄O₂ vs. C₁₂H₁₀N₄O₂ for the target compound) may influence solubility and pharmacokinetics.

Structural Analog: Methyl 2-[5-(2-Hydroxyphenyl)-2H-tetrazol-2-yl]acetate

  • Structure : Substitutes the ethynylpyridinyl group with a 2-hydroxyphenyl moiety.
  • Supramolecular Features :
    • Intramolecular O—H⋯N hydrogen bonding stabilizes the structure.
    • Crystal packing involves C—H⋯O interactions and offset π-π stacking, absent in the ethynylpyridinyl analog .
  • Key Differences: The hydroxyl group enhances polarity, reducing LogP compared to the ethynyl-substituted compound. Potential for metal coordination via the hydroxyl group, unlike the ethynyl group’s π-acidic character.

Structural Analog: Ethyl 2-(5-[(Pyridin-4-ylamino)methyl]-2H-tetrazol-2-yl)acetate

  • Structure: Features a pyridin-4-ylamino methyl substituent on the tetrazole ring.
  • Synthesis : Uses sodium hydride in DMF, with ethyl chloroacetate to introduce the ester group.
  • Spectroscopy : IR shows a carbonyl stretch at 1750 cm⁻¹, consistent with ester functionality .
  • Increased steric bulk may hinder crystal packing compared to the linear ethynyl group.

Structural Analog: Ethyl 2-[5-(4-Methylphenyl)-2H-tetrazol-2-yl]acetate

  • Structure : Replaces the ethynylpyridinyl group with a 4-methylphenyl ring.
  • Physicochemical Properties :
    • Molecular Formula: C₁₂H₁₄N₄O₂; LogP = 1.21 .
  • Key Differences: The methyl group enhances lipophilicity compared to the ethynylpyridinyl analog.

Functional Implications

  • Biological Activity: The ethynyl group in the target compound may enhance interactions with hydrophobic enzyme pockets, whereas hydroxyl or aminomethyl groups in analogs could improve solubility or target specificity.
  • Material Science : The ethynylpyridinyl group’s linearity and π-acidity may facilitate supramolecular assembly or catalytic applications, contrasting with methylphenyl or hydroxyphenyl analogs .

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